N-Acetyl-L-proline N-Acetyl-L-proline N-acetyl-L-proline is a N-acetyl-L-amino acid, a N-acylpyrrolidine, a pyrrolidinemonocarboxylic acid and a L-proline derivative.
N-Acetyl-L-proline is a natural product found in Panax ginseng with data available.
Brand Name: Vulcanchem
CAS No.: 68-95-1
VCID: VC21538446
InChI: InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
SMILES: CC(=O)N1CCCC1C(=O)O
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

N-Acetyl-L-proline

CAS No.: 68-95-1

VCID: VC21538446

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-proline - 68-95-1

Description

N-Acetyl-L-proline is a derivative of the amino acid L-proline, where an acetyl group is attached to the nitrogen atom. It is classified as a N-acyl-alpha amino acid and is used in various biochemical and pharmaceutical applications. This compound is known for its role in synthesizing pharmaceuticals that target disorders related to the nervous, vascular, musculoskeletal, and cutaneous systems .

Biochemical and Physiological Actions

N-Acetyl-L-proline serves as an analog of the COOH-terminal dipeptide portion of preferred substrates for angiotensin-converting enzyme (ACE). It is used in studies to understand the binding of substrates and inhibitors by ACE, helping differentiate the specificities of various aminoacylases . Additionally, N-acetylated amino acids like N-acetylproline can be released from peptides through proteolytic degradation and are classified as uremic toxins if present in high amounts in serum or plasma .

Applications in Pharmaceutical Synthesis

N-Acetyl-L-proline is utilized as an intermediate in the synthesis of pharmaceutical compounds. These compounds are designed to prevent and treat disorders associated with the nervous, vascular, musculoskeletal, and cutaneous systems. Its role in pharmaceutical synthesis highlights its importance in medical research and development .

Research Findings

Recent studies have explored the conformational properties of N-acetyl-L-proline derivatives. For instance, the dominant conformation of Ac-Pro-NMe2 is the polyproline II structure, which is observed both in the gas phase and in solutions . This structural information is crucial for understanding the biological activities and interactions of such compounds.

CAS No. 68-95-1
Product Name N-Acetyl-L-proline
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name (2S)-1-acetylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
Standard InChIKey GNMSLDIYJOSUSW-LURJTMIESA-N
Isomeric SMILES CC(=O)N1CCC[C@H]1C(=O)O
SMILES CC(=O)N1CCCC1C(=O)O
Canonical SMILES CC(=O)N1CCCC1C(=O)O
Solubility >23.6 [ug/mL] (The mean of the results at pH 7.4)
Synonyms N-Acetyl-L-proline;68-95-1;Acetylproline;1-Acetyl-L-proline;Ac-Pro-OH;(S)-1-acetylpyrrolidine-2-carboxylicacid;N-Acetylproline;Acetyl-L-Proline;(2S)-1-acetylpyrrolidine-2-carboxylicacid;4-Methoxy-2-MethylbenzoicAcid;(S)-1-Acetyl-pyrrolidine-2-carboxylicacid;CHEBI:21560;GNMSLDIYJOSUSW-LURJTMIESA-N;1-Acetylproline;N7P;(R)-(+)-Acetylproline;Proline,1-acetyl-,L-;acetyl-proline;4avs;1-Acetylproline#;PubChem6388;DL-Proline,1-acetyl-;UNII-CC8XZ138VZ;AC1L24PQ;AC1Q1KD1
PubChem Compound 66141
Last Modified Aug 15 2023

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